ethyl 1-benzyl-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-hydroxy-1H-indole-3-carboxylate
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Overview
Description
ETHYL 1-BENZYL-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 1-BENZYL-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions typically involve heating the reactants in the presence of a catalyst such as hydrochloric acid or sulfuric acid. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
ETHYL 1-BENZYL-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
ETHYL 1-BENZYL-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole core is known for its biological activity, making it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-BENZYL-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, and protein-protein interactions .
Comparison with Similar Compounds
ETHYL 1-BENZYL-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of ETHYL 1-BENZYL-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE lies in its specific substitutions and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H32BrN3O3 |
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Molecular Weight |
562.5 g/mol |
IUPAC Name |
ethyl 1-benzyl-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-hydroxyindole-3-carboxylate |
InChI |
InChI=1S/C30H32BrN3O3/c1-2-37-30(36)29-24-17-28(35)25(31)18-26(24)34(20-23-11-7-4-8-12-23)27(29)21-33-15-13-32(14-16-33)19-22-9-5-3-6-10-22/h3-12,17-18,35H,2,13-16,19-21H2,1H3 |
InChI Key |
ROCSMWBNFKAGOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)CC3=CC=CC=C3)CN4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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